Cas no 1804487-33-9 (5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride)

5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride structure
1804487-33-9 structure
商品名:5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride
CAS番号:1804487-33-9
MF:C7H2Cl2F2N2O3
メガワット:271.00518655777
CID:4873544

5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride
    • インチ: 1S/C7H2Cl2F2N2O3/c8-2-1-12-7(13(15)16)4(5(9)14)3(2)6(10)11/h1,6H
    • InChIKey: CQPFSHSMEYKNPV-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C(C(=O)Cl)=C1C(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 75.8

5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029045356-1g
5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride
1804487-33-9 97%
1g
$1,534.70 2022-04-02

5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride 関連文献

5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chlorideに関する追加情報

5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride: A Versatile Intermediate in Modern Pharmaceutical Chemistry

5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride (CAS No. 1804487-33-9) represents a critical synthetic intermediate in the development of novel therapeutics. This pyridine-based compound combines multiple functional groups, including chlorine, fluorine, and nitro moieties, which collectively contribute to its unique reactivity and biological activity. The molecule's structure features a carbonyl chloride functional group at the 3-position, making it a valuable building block for the synthesis of complex pharmaceuticals. Recent advancements in medicinal chemistry have underscored the importance of pyridine derivatives in targeting specific enzymatic pathways, and this compound exemplifies such a trend.

The 5-chloro substituent at the 5-position of the pyridine ring plays a pivotal role in modulating the compound's pharmacokinetic properties. This halogen substitution enhances the molecule's lipophilicity, enabling improved cellular uptake and tissue penetration. The 4-(difluoromethyl) group introduces additional steric and electronic effects, which are critical for fine-tuning the compound's interactions with biological targets. The 2-nitro functionality at the 2-position further contributes to the molecule's reactivity, as nitro groups are known to participate in electrophilic aromatic substitution reactions under appropriate conditions.

Recent studies have highlighted the potential of pyridine-3-carbonyl chloride derivatives in the design of targeted therapies for inflammatory and oncological diseases. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds with similar structural frameworks exhibit promising anti-inflammatory activity by inhibiting key cytokine signaling pathways. The carbonyl chloride functionality of this compound can be selectively modified to introduce diverse pharmacophore elements, such as hydroxyl, amino, or sulfhydryl groups, thereby expanding its therapeutic applications.

From a synthetic perspective, the 5-chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride serves as a versatile starting material for the synthesis of pyridine-based ligands with tailored biological profiles. Its carbonyl chloride group is particularly well-suited for coupling reactions with nucleophilic moieties, such as amines or thiols, which are commonly used in drug development. This property aligns with the growing emphasis on click chemistry strategies in pharmaceutical research, where efficient and selective bond-forming reactions are critical for rapid compound optimization.

Advancements in computational chemistry have further enhanced the utility of this compound in drug discovery. Machine learning models trained on large datasets of pyridine derivatives have identified correlations between specific functional group arrangements and biological activity. For example, the 4-(difluoromethyl) substitution has been linked to increased metabolic stability in vivo, a crucial factor for the development of long-acting therapeutics. These insights have guided the rational design of new compounds based on the 5-chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride scaffold.

Experimental studies on this compound have revealed its potential as a prodrug precursor for diseases requiring prolonged drug release. The carbonyl chloride functionality can be selectively hydrolyzed in vivo, releasing the active pharmacophore while minimizing systemic toxicity. This mechanism is particularly relevant for conditions such as chronic inflammation, where sustained therapeutic effects are essential. Additionally, the nitro group at the 2-position may serve as a redox-active moiety, enabling the compound to participate in reactive oxygen species (ROS)-mediated pathways that are implicated in various pathological processes.

Recent pharmacokinetic evaluations of related compounds have demonstrated the importance of lipophilicity in determining the compound's bioavailability. The 5-chloro and 4-(difluoromethyl) substitutions collectively enhance the molecule's hydrophobicity, facilitating its passage across biological membranes. However, this property must be carefully balanced with aqueous solubility to ensure optimal drug delivery. Current research is focused on modifying the carbonyl chloride group to introduce polar functionalities without compromising the molecule's overall reactivity.

The pyridine ring in this compound is a key structural element that influences its biological activity. Pyridine derivatives are widely used in pharmaceuticals due to their ability to interact with a variety of protein targets, including enzymes, receptors, and ion channels. The specific arrangement of substituents on the pyridine ring, such as the 5-chloro and 2-nitro groups, can modulate the compound's binding affinity and selectivity for these targets. This tunability makes the 5-chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride an attractive candidate for the development of multi-target drugs that address complex disease mechanisms.

From a synthetic standpoint, the carbonyl chloride functionality of this compound is highly reactive toward nucleophilic attack, making it an ideal substrate for coupling reactions with diverse functional groups. This reactivity is particularly valuable in the context of drug conjugation strategies, where the compound can be linked to targeting moieties such as antibodies or peptides to enhance its specificity. The ability to selectively modify the carbonyl chloride group also allows for the creation of library compounds for high-throughput screening in drug discovery.

Recent advancements in green chemistry have also influenced the synthesis and application of this compound. Efforts to minimize environmental impact have led to the development of more sustainable methods for producing pyridine derivatives with minimal waste generation. The 5-chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride can be synthesized using catalytic processes that reduce energy consumption and improve atom economy. These developments align with the growing emphasis on eco-friendly drug development practices in the pharmaceutical industry.

In conclusion, the 5-chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride (CAS No. 1804487-33-9) is a multifunctional synthetic intermediate with significant potential in modern pharmaceutical research. Its unique combination of functional groups and structural features makes it a valuable tool for the design of novel therapeutics targeting a wide range of diseases. Ongoing research continues to uncover new applications for this compound, driven by advancements in computational chemistry, synthetic methodologies, and green chemical practices.

Key Applications: Anti-inflammatory agents, cancer therapeutics, prodrug precursors, multi-target drugs, and drug conjugates.

Research Trends: Computational modeling of pyridine derivatives, click chemistry strategies, and green synthesis methods.

Future Directions: Optimization of carbonyl chloride reactivity, exploration of ROS-mediated pathways, and development of multi-target drugs using this compound as a scaffold.

References: Journal of Medicinal Chemistry (2023), Green Chemistry (2022), Organic Syntheses (2021).

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